1,5-Pentanedione, 1,3,3,5-tetraphenyl-
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Overview
Description
1,5-Pentanedione, 1,3,3,5-tetraphenyl- is an organic compound with the molecular formula C29H24O2 It is a derivative of pentanedione, where four phenyl groups are attached to the carbon atoms at positions 1, 3, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under basic conditions. Sodium hydroxide (NaOH) is often used as a catalyst in this reaction, which is typically carried out under solvent-free conditions to promote efficiency and environmental friendliness . The reaction proceeds smoothly, yielding high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 1,3,3,5-tetraphenyl- are not extensively documented, the general principles of organic synthesis and green chemistry can be applied. The use of solvent-free conditions, readily available reagents, and efficient catalysts like NaOH can be scaled up for industrial production, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,5-Pentanedione, 1,3,3,5-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Pentanedione, 1,3,3,5-tetraphenyl- involves its interaction with molecular targets through its carbonyl and phenyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be compared with other similar compounds, such as:
1,2,4,5-Tetraphenyl-1,5-pentanedione: Similar structure but different substitution pattern.
1,3,5-Triphenyl-1,5-pentanedione: Lacks one
Properties
CAS No. |
58338-00-4 |
---|---|
Molecular Formula |
C29H24O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,3,3,5-tetraphenylpentane-1,5-dione |
InChI |
InChI=1S/C29H24O2/c30-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(31)24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
MDFCEBWWORIYES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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